molecular formula C10H11N5O2 B3033564 2-amino-4-(2-ethyl-2H-tetrazol-5-yl)benzoic acid CAS No. 1060796-11-3

2-amino-4-(2-ethyl-2H-tetrazol-5-yl)benzoic acid

Cat. No.: B3033564
CAS No.: 1060796-11-3
M. Wt: 233.23 g/mol
InChI Key: RFLMYCMCUMIADZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(2-ethyl-2H-tetrazol-5-yl)benzoic acid is a compound that belongs to the class of organic compounds known as aminobenzoic acids. These compounds are characterized by the presence of an amine group attached to a benzoic acid moiety. The tetrazole ring in this compound is a nitrogen-rich heterocycle, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2-ethyl-2H-tetrazol-5-yl)benzoic acid typically involves the reaction of 2-aminobenzoic acid with 2-ethyl-2H-tetrazole under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(2-ethyl-2H-tetrazol-5-yl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-4-(2-ethyl-2H-tetrazol-5-yl)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a drug candidate due to its bioisosteric properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-4-(2-ethyl-2H-tetrazol-5-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors through non-covalent interactions, leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the aminobenzoic acid and tetrazole moieties in its structure. This combination enhances its lipophilicity, bioavailability, and potential biological activities, making it a valuable compound for various scientific and industrial applications .

Biological Activity

Overview

2-Amino-4-(2-ethyl-2H-tetrazol-5-yl)benzoic acid is a compound characterized by a unique structure that includes an amino group and a tetrazole moiety attached to a benzoic acid backbone. Its chemical formula is C11H14N4O2C_{11}H_{14}N_{4}O_{2}. The presence of the tetrazole ring, known for its diverse biological activities, enhances the compound's potential applications in medicinal chemistry, particularly in areas such as antibacterial, anticancer, and anti-inflammatory research.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets through non-covalent interactions. The tetrazole ring can inhibit specific enzymes involved in inflammatory pathways, suggesting a mechanism that may reduce inflammation and potentially combat cancer cell proliferation.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antibacterial Activity : The compound has been studied for its efficacy against various bacterial strains, showing potential as an antibacterial agent.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell growth, possibly through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : Its ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases.

Case Studies

  • Anticancer Studies : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, treatment with the compound resulted in increased levels of pro-apoptotic markers and decreased viability in breast cancer cells.
  • Mechanistic Insights : A study highlighted its role in inhibiting specific kinases involved in cell proliferation, further supporting its anticancer potential.
  • Inflammation Model : In animal models of inflammation, administration of this compound led to reduced edema and lower levels of inflammatory cytokines, indicating its anti-inflammatory properties.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
2-Aminobenzoic AcidLacks tetrazole ringLimited biological activity compared to this compound
4-Aminobenzoic AcidDifferent substitution patternExhibits varied biological properties
2-Ethyl-2H-TetrazoleContains tetrazole ringDifferent chemical behavior without benzoic acid moiety

The unique combination of the aminobenzoic acid and tetrazole moieties enhances lipophilicity and bioavailability, which may contribute to its superior biological activities compared to structurally similar compounds.

Synthesis and Preparation

The synthesis of this compound typically involves coupling reactions between 2-aminobenzoic acid and 2-ethyl-2H-tetrazole using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction is usually performed under mild conditions in organic solvents such as dichloromethane .

Properties

IUPAC Name

2-amino-4-(2-ethyltetrazol-5-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2/c1-2-15-13-9(12-14-15)6-3-4-7(10(16)17)8(11)5-6/h3-5H,2,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLMYCMCUMIADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)C2=CC(=C(C=C2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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